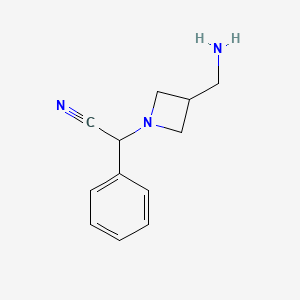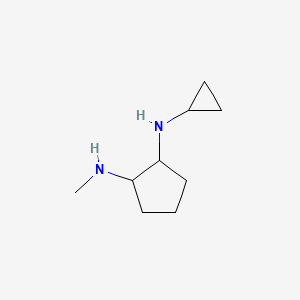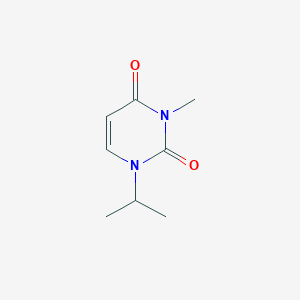
2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their biological activity and synthetic utility
Preparation Methods
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile involves its interaction with molecular targets in biological systems. The azetidine ring can interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the compound’s structure and the biological context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-phenylacetonitrile |
InChI |
InChI=1S/C12H15N3/c13-6-10-8-15(9-10)12(7-14)11-4-2-1-3-5-11/h1-5,10,12H,6,8-9,13H2 |
InChI Key |
KALVVHZWEWFLML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874420.png)


![6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B14874441.png)


![[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B14874454.png)
![3-Fluoro-4-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14874462.png)




